molecular formula C18H20ClN5O2 B10998687 3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide

3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10998687
M. Wt: 373.8 g/mol
InChI Key: CKXXYRZHDZVHHC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a triazole ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the pyrrole ring: This can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling of the triazole and pyrrole rings: This step involves the formation of a carbon-nitrogen bond, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chlorophenyl)-N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide
  • **3-(4-chlorophenyl)-N-[3-(methyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide
  • **3-(4-chlorophenyl)-N-[3-(ethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C18H20ClN5O2/c1-26-12-16-20-18(23-22-16)21-17(25)10-14(11-24-8-2-3-9-24)13-4-6-15(19)7-5-13/h2-9,14H,10-12H2,1H3,(H2,20,21,22,23,25)

InChI Key

CKXXYRZHDZVHHC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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